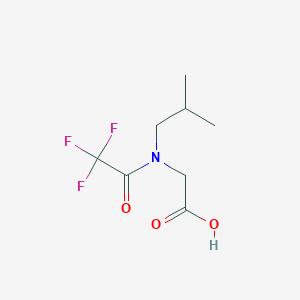
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetyl group attached to a glycine backbone. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of isobutylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isobutylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and as a probe for studying biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, affecting their function and activity. This compound can also act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
類似化合物との比較
Similar Compounds
- n-Butyl-n-(2,2,2-trifluoroacetyl)glycine
- n-Isopropyl-n-(2,2,2-trifluoroacetyl)glycine
- n-Methyl-n-(2,2,2-trifluoroacetyl)glycine
Uniqueness
n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
2-[2-methylpropyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-5(2)3-12(4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
MHMKHALDGSOTLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(=O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
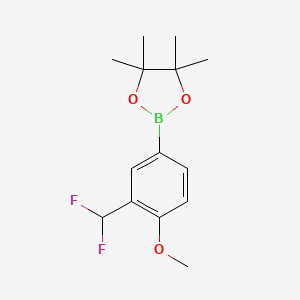
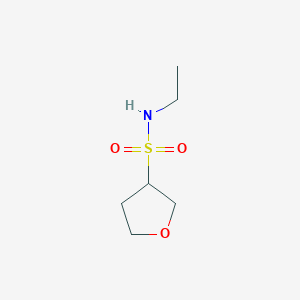
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
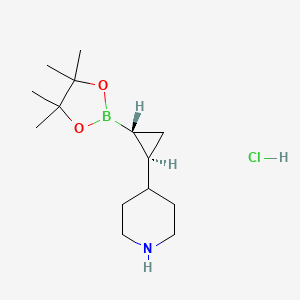
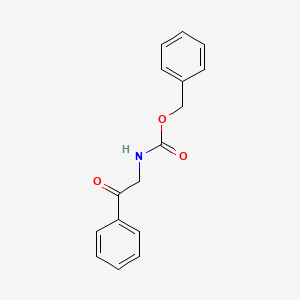
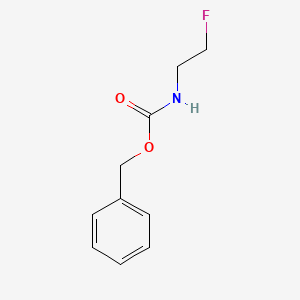

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
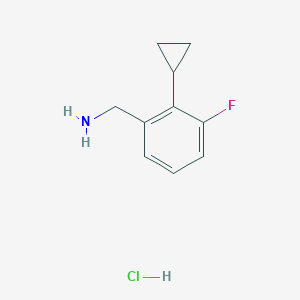
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
